molecular formula C10H12ClN3O B1477118 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2098014-90-3

5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole

Cat. No. B1477118
CAS RN: 2098014-90-3
M. Wt: 225.67 g/mol
InChI Key: ADECULXKGZZCLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CPFP involves several steps. One notable method involves a three-component reaction using blue LED light. In this process, ylides are generated and undergo [3+2] cycloaddition with substituted maleimides, resulting in the formation of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole in excellent yields .

Scientific Research Applications

Anticancer Agents through PARP-1 Inhibition

This compound has been used in the generation of 4,6-Dioxo-hexahydro-1H-furo [3, 4-c] pyrrole, which has shown potential as an anticancer agent. The compounds were synthesized using a catalyst, metal, and additive-free generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes . These compounds selectively inhibit the proliferation of A549, HeLa, and HepG2 cells .

Pharmacologically Active Decorated Diazines

The compound is a type of diazine, a widespread two-nitrogen containing compound in nature. Diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Pharmaceutical Testing

The compound is available for purchase for pharmaceutical testing . This suggests that it may have potential applications in the development of new drugs or treatments.

Mechanism of Action

Target of Action

The primary target of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP from performing its role in DNA repair, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP by 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole affects the DNA repair pathway When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks when the DNA is replicated

Result of Action

The result of the action of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the selective inhibition of the proliferation of certain cells . In particular, it has been shown to inhibit the proliferation of A549, HeLa, and HepG2 cells with an IC50 of 1-2 μM .

properties

IUPAC Name

5-(6-chloropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-1-10(13-6-12-9)14-2-7-4-15-5-8(7)3-14/h1,6-8H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECULXKGZZCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.